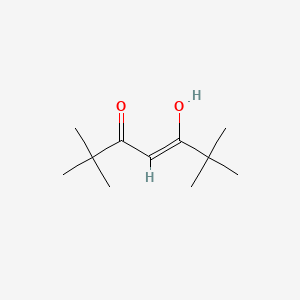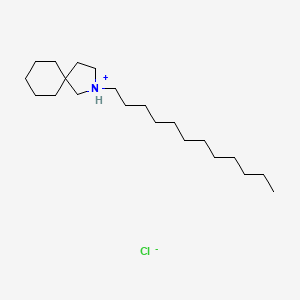![molecular formula C10H8N2 B13774730 5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene CAS No. 83721-67-9](/img/structure/B13774730.png)
5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene is a complex organic compound with a unique structure consisting of multiple fused rings, including nitrogen atoms
Preparation Methods
The synthesis of 5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K . This process involves the formation of van-der-Waals complexes, followed by addition, isomerization, and termination via atomic hydrogen elimination . Industrial production methods may involve similar high-temperature reactions with precise control over reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can occur at various positions on the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene involves its interaction with specific molecular targets and pathways. The compound can form complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene can be compared with other similar compounds, such as:
Cyclopentanaphthalene: Similar in structure but lacks the nitrogen atoms present in this compound.
Indene-based bicyclic isomers: These compounds share some structural features but differ in their specific ring arrangements and functional groups. The uniqueness of this compound lies in its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and physical properties.
Properties
CAS No. |
83721-67-9 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,12-diazatetracyclo[5.4.1.04,12.08,11]dodeca-2,4,6,8(11)-tetraene |
InChI |
InChI=1S/C10H8N2/c1-3-10-8-2-4-9(8)11-6-5-7(1)12(10)11/h1,3,5-6H,2,4H2 |
InChI Key |
JYEBBBWAMNUSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C3=CC=C4N3N2C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)


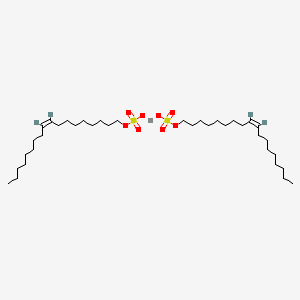
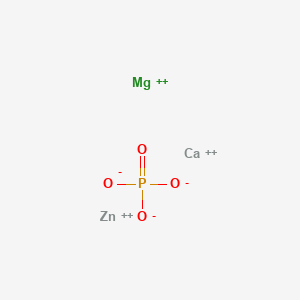
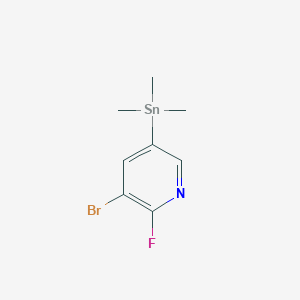
![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)

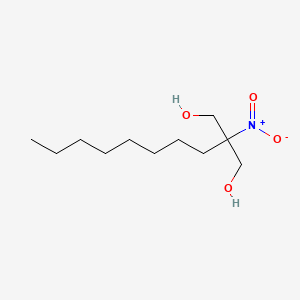

![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)
